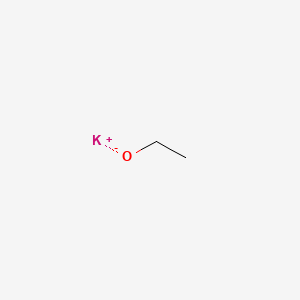

Potassium ethoxide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

917-58-8 |

|---|---|

Molecular Formula |

C2H6KO |

Molecular Weight |

85.17 g/mol |

IUPAC Name |

potassium;ethanolate |

InChI |

InChI=1S/C2H6O.K/c1-2-3;/h3H,2H2,1H3; |

InChI Key |

GHVZOJONCUEWAV-UHFFFAOYSA-N |

SMILES |

CC[O-].[K+] |

Canonical SMILES |

CCO.[K] |

Other CAS No. |

917-58-8 |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethoxide (C₂H₅KO), also known as potassium ethanolate, is a powerful alkoxide base with significant applications in organic synthesis and the pharmaceutical industry.[1] Its potent basicity and nucleophilic character make it a versatile reagent for a variety of chemical transformations, including deprotonation, elimination, and condensation reactions. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual representations of its key reactions to support researchers and drug development professionals in its safe and effective utilization.

Core Physical and Chemical Properties

This compound is a hygroscopic, off-white to yellowish powder that is highly reactive, particularly with water and moisture.[2][3] It is a strong base, capable of deprotonating a wide range of organic compounds.[2][3]

Data Presentation: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₅KO | [2][4][5] |

| Molar Mass | 84.16 g/mol | [2][4][6][7] |

| Appearance | Yellow or Off-White Powder | [2][7] |

| Density | 0.894 g/mL at 25 °C | [2][6][8] |

| Melting Point | 250 °C (decomposes) | [2][4][8] |

| Boiling Point | Not applicable (decomposes) | [4][9] |

| Flash Point | 21.1 °C (closed cup) | [5][6] |

| Solubility in Water | Reacts violently | [2][4] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [4][10] |

Reactivity and Chemical Behavior

This compound is a highly reactive compound due to the strongly basic nature of the ethoxide ion.[2] Its key chemical reactions are central to its utility in organic synthesis.

Hydrolysis

This compound reacts vigorously with water in an exothermic reaction to form ethanol and potassium hydroxide.[2][3] This reactivity necessitates handling and storage in a moisture-free environment.

Reaction: C₂H₅KO + H₂O → C₂H₅OH + KOH

Basicity

As a strong base, this compound is widely used to deprotonate organic molecules, generating carbanions and other nucleophilic species. This property is fundamental to its role in various condensation and alkylation reactions.

Key Synthetic Applications and Signaling Pathways

This compound is a cornerstone reagent in several name reactions critical to organic synthesis and drug discovery.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for the preparation of symmetrical and unsymmetrical ethers.[2][10] In this Sₙ2 reaction, an alkoxide ion (in this case, ethoxide) acts as a nucleophile, displacing a halide from an alkyl halide to form an ether.

Caption: Williamson Ether Synthesis Pathway.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base like this compound.[7][11] The reaction yields a β-keto ester, a valuable intermediate in the synthesis of more complex molecules.[7][11]

Caption: Claisen Condensation Mechanism.

Transesterification

This compound is an effective catalyst for transesterification reactions, where the alkoxy group of an ester is exchanged with that of an alcohol.[12] This reaction is particularly important in the production of biodiesel.

References

- 1. Claisen Condensation [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scispace.com [scispace.com]

- 6. ripublication.com [ripublication.com]

- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Claisen condensation - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of Potassium Ethoxide from Potassium Metal and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium ethoxide, a vital reagent in organic chemistry, with a primary focus on its preparation from potassium metal and absolute ethanol. This document outlines the fundamental chemical principles, detailed experimental protocols, safety considerations, and an alternative synthesis route for this powerful base. The information presented herein is intended for use by qualified professionals in a controlled laboratory setting.

Introduction

This compound (C₂H₅KO) is a strong alkoxide base frequently employed in various organic transformations, including dehydrohalogenations, condensations, and isomerizations. Its utility in the synthesis of pharmaceuticals and other fine chemicals is well-established. While commercially available, the in-situ preparation of this compound is often preferred to ensure high reactivity and the absence of contaminants.[1] The reaction of potassium metal with absolute ethanol is a direct and common method for its preparation.

Core Synthesis: Potassium Metal and Ethanol

The synthesis of this compound from potassium metal and absolute ethanol is a straightforward acid-base reaction where the acidic proton of the hydroxyl group in ethanol is displaced by the potassium metal. The reaction produces this compound and hydrogen gas.

Chemical Equation:

2 K(s) + 2 CH₃CH₂OH(l) → 2 CH₃CH₂OK(in solution) + H₂(g)

This reaction is highly exothermic and proceeds vigorously. The rate of the reaction is dependent on the purity of the reactants and the reaction conditions.

Experimental Protocol

A detailed experimental protocol for this synthesis is crucial for safety and reproducibility. The following procedure is a synthesis of best practices gleaned from established chemical literature.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet/inlet for an inert atmosphere.

-

Magnetic stirrer and stir bar.

-

Heating mantle.

-

Schlenk line or similar apparatus for handling air-sensitive reagents.

-

Anhydrous (absolute) ethanol.

-

Potassium metal, stored under mineral oil.

-

Anhydrous solvent for washing the potassium (e.g., hexane or petroleum ether).

Procedure:

-

Preparation of Apparatus: The glassware must be thoroughly dried in an oven and assembled hot under a stream of dry, inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture.

-

Ethanol Charging: Charge the reaction flask with the desired volume of absolute ethanol under a positive pressure of inert gas.

-

Potassium Preparation: Carefully remove the required amount of potassium metal from the mineral oil. Wash the potassium with anhydrous hexane or petroleum ether to remove the oil. The clean potassium should be cut into small pieces to increase the surface area for the reaction.

-

Reaction Initiation: Add the small pieces of potassium to the stirred ethanol at a controlled rate. The reaction is exothermic and will generate hydrogen gas. The rate of addition should be managed to maintain a controllable reaction temperature and rate of gas evolution. Cooling the flask in an ice bath may be necessary.

-

Reaction Completion: Continue stirring the mixture until all the potassium metal has dissolved completely. The reaction is complete when the evolution of hydrogen gas ceases.

-

Isolation of Product (Optional): The resulting solution of this compound in ethanol can be used directly for subsequent reactions. To obtain solid this compound, the excess ethanol can be removed under reduced pressure. The resulting solid is highly hygroscopic and must be handled and stored under a dry, inert atmosphere.

Quantitative Data

The yield and purity of this compound prepared by this method are typically high, provided that anhydrous conditions are strictly maintained.

| Parameter | Typical Value | Notes |

| Yield | >95% | The yield is generally quantitative based on the limiting reagent (potassium). |

| Purity | High | The primary impurity is potassium hydroxide, formed from the reaction with any trace water. |

| Appearance | Colorless to pale yellow solution | If isolated as a solid, it is a white to yellowish powder.[2] |

Safety Considerations

The synthesis of this compound from potassium metal is hazardous and requires stringent safety precautions.

-

Potassium Metal: Potassium is a highly reactive alkali metal that can ignite spontaneously in air. It reacts violently with water, producing flammable hydrogen gas and potassium hydroxide. It should only be handled by experienced personnel under an inert atmosphere.

-

Hydrogen Gas: The reaction produces large volumes of flammable hydrogen gas. The reaction must be conducted in a well-ventilated fume hood, away from any ignition sources. The gas outlet should be vented safely.

-

Exothermic Reaction: The reaction is highly exothermic. The rate of addition of potassium to ethanol must be carefully controlled to prevent the reaction from becoming too vigorous. A cooling bath should be readily available.

-

Corrosive Product: this compound is a strong base and is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Alternative Synthesis: Potassium Hydroxide and Ethanol

An alternative and often safer method for preparing this compound involves the reaction of potassium hydroxide (KOH) with ethanol. This is an equilibrium reaction, and to drive it to completion, the water formed must be removed.

Chemical Equation:

KOH(s) + CH₃CH₂OH(l) ⇌ CH₃CH₂OK(in solution) + H₂O(l)

Experimental Protocol with Azeotropic Removal of Water

This method utilizes azeotropic distillation to remove water and shift the equilibrium towards the formation of this compound.

Materials and Equipment:

-

Round-bottom flask.

-

Dean-Stark apparatus.

-

Reflux condenser.

-

Heating mantle.

-

Magnetic stirrer and stir bar.

-

Potassium hydroxide pellets or flakes.

-

Absolute ethanol.

-

An azeotroping agent (e.g., benzene or toluene).

Procedure:

-

Reactant Charging: Charge the round-bottom flask with potassium hydroxide, absolute ethanol, and the azeotroping agent.

-

Azeotropic Distillation: Heat the mixture to reflux. The water-azeotrope will distill and be collected in the Dean-Stark trap. The organic layer from the trap is returned to the reaction flask.

-

Reaction Completion: Continue the reflux until no more water is collected in the Dean-Stark trap.

-

Product Solution: The resulting solution in the flask is this compound in ethanol. This solution can be used directly.

Quantitative Data

| Parameter | Typical Value | Notes |

| Yield | High | Dependent on the efficiency of water removal. |

| Purity | Good to High | The primary impurity is unreacted potassium hydroxide. |

| Appearance | Colorless to pale yellow solution |

Diagrams

Reaction Pathway of Potassium Metal with Ethanol

Caption: Reaction of Potassium and Ethanol.

Experimental Workflow for Synthesis from Potassium Metal

Caption: Workflow for this compound Synthesis.

Logical Relationship for Safety Precautions

Caption: Key Safety Hazards and Controls.

Conclusion

The synthesis of this compound from potassium metal and ethanol is a highly effective method for producing a strong, non-nucleophilic base essential for many organic reactions. However, the inherent hazards associated with handling potassium metal necessitate strict adherence to safety protocols and a thorough understanding of the reaction's characteristics. The alternative synthesis from potassium hydroxide offers a safer, albeit potentially less direct, route to the desired product. The choice of method will depend on the specific requirements of the application, available facilities, and the experience of the personnel. For applications requiring the highest purity and reactivity, the potassium metal route, when performed with the necessary precautions, remains a superior choice.

References

Solubility of Potassium Ethoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium ethoxide in various organic solvents. This information is critical for researchers and professionals in drug development and organic synthesis, where this compound is frequently used as a strong base and nucleophile. Proper solvent selection is paramount for reaction optimization, controlling reaction kinetics, and ensuring the safe handling of this reactive reagent.

Core Concepts in this compound Solubility

This compound (KOEt), an off-white to yellowish powder, is a strong base that reacts vigorously with water and protic solvents. Its solubility is governed by the principle of "like dissolves like," with a strong preference for polar solvents capable of solvating the potassium cation and the ethoxide anion. The ionic nature of the K-O bond dictates its solubility behavior, which is significantly influenced by the solvent's polarity, dielectric constant, and ability to form coordination complexes.

Factors Influencing Solubility:

-

Polarity: this compound is significantly more soluble in polar solvents, such as alcohols and ethers, than in non-polar hydrocarbon solvents.[1]

-

Protic vs. Aprotic Solvents: While soluble in its parent alcohol, ethanol, its use in other protic solvents can lead to transalkoxylation reactions. In aprotic polar solvents, this reactivity is avoided, making them suitable for many synthetic applications.

-

Temperature: The solubility of most solids, including this compound, generally increases with temperature. However, specific temperature-dependent solubility data is scarce in the literature.

-

Purity of Solute and Solvent: The presence of impurities, particularly water, can drastically affect the solubility and stability of this compound, leading to the formation of potassium hydroxide and ethanol.[2]

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in public literature. However, information from commercial suppliers and qualitative descriptions provide valuable insights. The following table summarizes the available quantitative and semi-quantitative data.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility | Notes |

| Ethanol | C₂H₅OH | Polar Protic | Ambient | Soluble (Commercially available as 15% w/v and 24 wt% solutions) | [3][4] The parent alcohol for this compound, and it is readily soluble. |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Ambient | Soluble | [5] Often used as a co-solvent or reaction medium. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Ambient | Expected to be soluble | A common polar aprotic solvent for reactions involving alkoxides. |

| Toluene | C₇H₈ | Non-polar Aprotic | Ambient | Sparingly soluble to insoluble | [1] Generally not a suitable solvent for dissolving significant quantities. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Ambient | Expected to be soluble | A highly polar aprotic solvent that can enhance the basicity of alkoxides. |

Note: The lack of comprehensive public data highlights the need for experimental determination of solubility for specific applications.

Experimental Protocol for Determining the Solubility of this compound

Due to the air and moisture sensitivity of this compound, its solubility must be determined using inert atmosphere techniques, such as a glovebox or a Schlenk line.[6][7][8]

1. Materials and Equipment:

-

Anhydrous this compound (stored in an inert atmosphere)

-

Anhydrous organic solvents (e.g., ethanol, THF, toluene, DMSO), deoxygenated

-

Glovebox or Schlenk line with a high-purity inert gas supply (Argon or Nitrogen)

-

Analytical balance (located inside the glovebox or with an inert gas-purged weighing chamber)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or magnetic stirrer

-

Gas-tight syringes and needles

-

Syringe filters (0.2 μm, compatible with the solvent)

-

Pre-weighed collection vials

-

Apparatus for quantitative analysis (e.g., titration equipment, GC, HPLC, or spectrophotometer)

2. Procedure:

-

Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum or in a desiccator before being transferred into the glovebox. All solvents must be anhydrous and deoxygenated prior to use.

-

Sample Preparation (inside the glovebox):

-

Place a precisely weighed excess of this compound into a vial.

-

Add a known volume or mass of the desired anhydrous solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a thermostatically controlled shaker or on a stirrer plate at a constant, recorded temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The solid phase should be visibly present.

-

-

Sample Collection:

-

Allow the solid to settle at the bottom of the vial.

-

Carefully draw a known volume of the supernatant (the saturated solution) into a gas-tight syringe fitted with a syringe filter. It is crucial to avoid drawing any solid particles.

-

-

Quantitative Analysis: The concentration of this compound in the collected sample can be determined by one of the following methods:

-

Acid-Base Titration:

-

Dispense the filtered saturated solution into a known volume of deionized water.

-

Titrate the resulting solution with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator (e.g., phenolphthalein).

-

The concentration of this compound can be calculated from the volume of acid required to reach the endpoint.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, empty vial.

-

Carefully evaporate the solvent under vacuum.

-

Weigh the vial containing the solid residue. The mass of the dissolved this compound can then be determined.

-

-

Spectroscopic or Chromatographic Methods: If a suitable chromophore is present or can be derivatized, UV-Vis spectroscopy or chromatographic techniques (GC, HPLC) can be used after proper calibration.

-

Ion-Selective Electrode (ISE): A potassium ion-selective electrode can be used to determine the potassium concentration in the saturated solution after appropriate dilution and calibration.[9]

-

3. Calculation of Solubility:

Solubility can be expressed in various units, such as g/100 mL, g/100 g of solvent, or mol/L.

-

For Gravimetric Analysis: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample (mL)) * 100

-

For Titration: Molarity of KOEt (mol/L) = (Molarity of HCl × Volume of HCl (L)) / Volume of sample (L) Solubility (g/L) = Molarity of KOEt (mol/L) × Molar mass of KOEt ( g/mol )

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility under an inert atmosphere.

Caption: Workflow for determining the solubility of this compound.

This in-depth guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Given the limited availability of public data, the provided experimental protocol is essential for any researcher or professional requiring precise solubility information for their specific application. Always adhere to strict safety protocols when handling this reactive and hygroscopic compound.

References

- 1. seniorchem.com [seniorchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, 99+% (metals basis), 15% w/v in ethanol, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound, 24 % in ethanol (DN w/ 5% toluene) [oakwoodchemical.com]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 7. shenvilab.org [shenvilab.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. metrohm.com [metrohm.com]

The Genesis of a Reagent: A Technical History of Potassium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ethoxide (C₂H₅KO), a potent non-nucleophilic base, has been a cornerstone of organic synthesis for over a century. Its discovery and initial application are intrinsically linked to a pivotal moment in the history of chemistry: the elucidation of the structure of ethers. This technical guide delves into the historical context of the discovery of this compound, focusing on the seminal work of Alexander Williamson. We will provide a detailed account of the early experimental protocols, present available quantitative data in a structured format, and offer visualizations of the key chemical transformations and historical relationships. This document aims to provide researchers with a thorough understanding of the origins of this vital reagent and the foundational experiments that established its place in modern chemistry.

The Pre-Williamson Era: A Landscape of Chemical Theory

The mid-19th century was a period of intense debate and discovery in the field of organic chemistry. While chemists like Justus von Liebig and Friedrich Wöhler had made significant strides in understanding organic compounds, the structural theory of molecules was still in its infancy. One of the key puzzles of the time was the nature of "ether" (diethyl ether). The prevailing "contact theory" proposed by Eilhard Mitscherlich and Jöns Jacob Berzelius suggested that the sulfuric acid used in the synthesis of ether from ethanol acted merely as a catalyst, without itself undergoing chemical change. In contrast, Liebig proposed a chemical theory involving the formation of an intermediate, ethyl hydrogen sulfate. However, the exact mechanism of ether formation remained a subject of considerable speculation. It was in this intellectual landscape that the need for new synthetic methods and a deeper understanding of reaction mechanisms became paramount.

Alexander Williamson and the Birth of a New Synthesis

In 1850, the English chemist Alexander William Williamson published his groundbreaking paper, "Theory of ætherification," in the Philosophical Magazine and a German translation in Annalen der Chemie und Pharmacie. His work not only clarified the structure of ethers but also introduced a new and versatile synthetic method that now bears his name: the Williamson ether synthesis. A crucial reagent in this synthesis was this compound.

Williamson's initial goal was to synthesize a novel alcohol by substituting a hydrocarbon for a hydrogen atom in ethanol. His ingenious approach was to first replace the hydroxyl hydrogen with potassium and then react the resulting compound with an alkyl halide.

The First Documented Synthesis of this compound

While it is plausible that the reaction of potassium with ethanol was known to chemists of the era, Williamson's 1850 paper provides the first detailed and published account of the preparation of this compound for a specific synthetic purpose.

Experimental Protocol: Synthesis of this compound (c. 1850)

The following protocol is reconstructed from Williamson's 1850 publication. It is important to note that the equipment and purity of reagents at the time were not as standardized as they are today.

-

Reactants:

-

"Common alcohol": Absolute ethanol (C₂H₅OH)

-

Potassium (K)

-

-

Apparatus:

-

A flask or retort suitable for heating.

-

-

Procedure:

-

Carefully add small pieces of metallic potassium to a volume of absolute ethanol in a flask.

-

The reaction proceeds with the evolution of hydrogen gas. The mixture is gently heated to ensure the complete reaction of the potassium.

-

The reaction is complete when the potassium has fully dissolved, resulting in a solution of this compound in ethanol.

-

Williamson did not report quantitative data such as the yield of this compound in his 1850 paper. The focus was on the subsequent reaction to form ether.

The Williamson Ether Synthesis: The First Application of this compound

Having prepared a solution of this compound, Williamson proceeded to react it with "iodide of æthyle" (ethyl iodide).

Experimental Protocol: Synthesis of Diethyl Ether (c. 1850)

-

Reactants:

-

Solution of this compound in ethanol (prepared as described above)

-

"Iodide of æthyle": Ethyl iodide (C₂H₅I)

-

-

Apparatus:

-

A retort with a condenser for distillation.

-

-

Procedure:

-

To the solution of this compound in ethanol, add an equivalent amount of ethyl iodide.

-

Gently heat the mixture.

-

A reaction occurs, forming a precipitate of potassium iodide (KI).

-

The volatile product, diethyl ether (C₂H₅OC₂H₅), is distilled off and collected.

-

Quantitative Data from Williamson's 1850 Paper

While Williamson's paper was primarily theoretical, he did provide observational data. The formation of potassium iodide was a key piece of evidence for the double decomposition reaction that had occurred.

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Observation |

| This compound (in ethanol) | Ethyl Iodide | Diethyl Ether | Potassium Iodide | Formation of a solid precipitate (KI) |

This simple yet elegant experiment provided strong evidence against the prevailing theories of etherification and laid the foundation for our modern understanding of ethers as having a C-O-C linkage.

Visualizing the Discovery

To better understand the relationships and workflows described, the following diagrams are provided in the DOT language.

Caption: Key figures and concepts leading to the work of Alexander Williamson.

Caption: Williamson's experimental workflow for ether synthesis.

Historical Significance and Modern Perspective

The discovery and application of this compound by Williamson were instrumental in several key developments in chemistry:

-

Elucidation of Ether Structure: The Williamson ether synthesis provided irrefutable evidence for the now-accepted C-O-C linkage in ethers, effectively ending the long-standing debate.

-

Advancement of Synthetic Methodology: This new method for forming ethers proved to be remarkably general and is still a fundamental reaction taught in organic chemistry and widely used in industrial and academic research.

-

Foundation for Further Discoveries: The ability to controllably form alkoxides and use them as nucleophiles opened the door to a wide range of new synthetic transformations.

Today, this compound is produced on an industrial scale and is a common reagent in laboratories worldwide. While modern methods of preparation may differ in terms of efficiency and safety, the fundamental chemistry of its formation from potassium and ethanol remains the same as that described by Williamson in 1850. Its enduring utility is a testament to the profound impact of this early discovery on the field of organic chemistry.

Conclusion

The history of this compound is a compelling example of how the pursuit of a specific scientific question can lead to the discovery of a versatile and enduring chemical tool. Alexander Williamson's work in 1850, driven by a desire to understand the nature of ethers, provided the first documented synthesis and application of this important reagent. While the experimental techniques of the mid-19th century lacked the precision of modern chemistry, the intellectual rigor and insightful interpretation of the results laid a crucial foundation for the development of synthetic organic chemistry. For today's researchers, understanding the historical context of a reagent like this compound not only offers a fascinating glimpse into the evolution of the field but also underscores the fundamental principles that continue to govern chemical reactivity.

Theoretical Insights into the Supramolecular Structure of Potassium Ethoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ethoxide (KOEt) is a potent, non-nucleophilic base pivotal to a multitude of organic transformations, including deprotonation, condensation, and catalysis. Despite its widespread utility, a detailed theoretical and computational characterization of its structure remains conspicuously absent in peer-reviewed literature. This technical guide synthesizes the current understanding of alkali metal alkoxides to present a putative structural and computational framework for this compound. Drawing upon experimental data from analogous compounds and established computational methodologies, this document offers a foundational perspective for researchers employing or studying this essential reagent. The guide outlines probable solid-state structures, details robust computational protocols for its theoretical investigation, and visualizes its likely oligomeric nature.

Introduction

This compound, with the chemical formula C₂H₅KO, is a cornerstone reagent in synthetic chemistry, valued for its strong basicity and solubility in organic solvents. Its reactivity is intimately linked to its structure, both in the solid state and in solution. Alkali metal alkoxides are known to form complex oligomeric and polymeric structures, which can significantly influence their reactivity profile. A comprehensive theoretical understanding of these structures is crucial for optimizing reaction conditions and designing novel synthetic pathways.

This guide addresses the notable gap in the literature regarding the theoretical structural analysis of this compound. By examining data from its closest structural analogue, sodium ethoxide, and employing computational methods proven effective for similar alkali metal systems, we provide a robust, albeit inferential, overview of its structural and electronic properties.

Putative Solid-State Structure

Direct crystallographic data for this compound is not publicly available. However, the crystal structure of sodium ethoxide (NaOEt) has been elucidated and serves as an excellent model for predicting the structure of KOEt.

Sodium ethoxide crystallizes in a layered structure, with alternating Na⁺ and O⁻ centers forming a quadratic net. The ethyl groups are disordered and extend from both sides of this ionic plane. It is highly probable that this compound adopts a similar layered, anti-PbO type structure. The larger ionic radius of K⁺ compared to Na⁺ would likely result in an expansion of the crystal lattice, leading to longer K-O bond distances and altered unit cell parameters.

Quantitative Data (Inferred and Analogous Systems)

Due to the absence of direct theoretical studies on this compound, this section presents data from analogous systems to provide a baseline for expected structural parameters. The following table summarizes key bond lengths and angles derived from computational studies on related alkali metal alkoxides and experimental data for sodium ethoxide.

| Parameter | System | Value | Method/Reference |

| Bond Lengths (Å) | |||

| Na-O | Sodium Ethoxide (exp) | 2.27 - 2.37 | X-ray Powder Diffraction |

| K-O (in dimer) | Potassium t-butoxide (calc) | ~2.18 - 2.25 | Density Functional Theory |

| C-O | Ethoxide anion | ~1.28 | DFT Calculation |

| C-C | Ethoxide anion | ~1.52 | DFT Calculation |

| Bond Angles (°) | |||

| O-Na-O | Sodium Ethoxide (exp) | ~90 and ~180 | X-ray Powder Diffraction |

| K-O-K (in dimer) | Potassium t-butoxide (calc) | ~95 - 100 | Density Functional Theory |

| C-C-O | Ethoxide anion | ~109.5 | DFT Calculation |

Note: The values presented are for comparative purposes and are not direct calculations for this compound.

Detailed Computational Protocols

The following section outlines a comprehensive, albeit hypothetical, protocol for the theoretical study of this compound's structure, based on established methods for analogous systems.

Software and Theoretical Level

All electronic structure calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or VASP. Density Functional Theory (DFT) is a suitable method, offering a good balance between computational cost and accuracy for these systems.

-

Functional: A hybrid functional like B3LYP or a meta-GGA functional such as M06-2X is recommended. These have shown good performance for main group elements and reaction energetics.

-

Basis Set: For carbon, hydrogen, and oxygen, Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are appropriate. For the potassium atom, specialized basis sets that include appropriate polarization and diffuse functions are crucial. Options include the def2-TZVP basis set or correlation-consistent basis sets developed for alkali metals.

-

Solvation Model: To simulate solution-phase behavior, an implicit solvation model such as the Polarizable Continuum Model (PCM) or the SMD solvation model should be employed, with ethanol or tetrahydrofuran as the solvent.

Geometry Optimization

The initial structures for monomeric, dimeric, and tetrameric forms of this compound would be constructed. A full geometry optimization would be performed without symmetry constraints to locate the minimum energy structures on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structures correspond to true local minima. These calculations would also yield theoretical infrared (IR) and Raman spectra, which could be compared with experimental data if available.

Workflow for Structural Analysis

The logical flow for a theoretical investigation of this compound's structure is depicted below. This workflow outlines the key steps from initial structure generation to final analysis of its electronic properties.

Caption: Computational workflow for the theoretical analysis of this compound.

Visualization of Oligomeric Structures

Alkali metal alkoxides frequently form oligomeric structures, with dimers and cubane-like tetramers being common motifs. These aggregations are driven by the electrostatic interactions between the metal cations and the alkoxide oxygen atoms. The following diagram illustrates a plausible structure for a this compound tetramer, which is likely to be a key species in non-polar solvents.

An In-depth Technical Guide on the Reaction of Potassium Ethoxide with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between potassium ethoxide and water. Due to the scarcity of published specific quantitative data for this fundamental reaction, this document focuses on the established reaction mechanism, theoretical thermodynamic considerations, and detailed proposed experimental protocols for the determination of key kinetic and thermodynamic parameters.

Introduction

This compound (C₂H₅KO) is a strong alkoxide base widely utilized in organic synthesis for deprotonation and catalysis.[1][2] Its high reactivity also makes it extremely sensitive to moisture. The reaction with water, a vigorous hydrolysis, is a critical consideration in its handling, storage, and application in reactions where water is a potential contaminant.[1][3] This guide elucidates the mechanism of this hydrolysis reaction and provides methodologies for its quantitative characterization.

Reaction Mechanism

The reaction between this compound and water is a classic acid-base reaction, specifically a proton transfer. The ethoxide ion (CH₃CH₂O⁻), the conjugate base of ethanol, is a powerful base that readily abstracts a proton from a water molecule.[1]

The overall reaction is as follows:

C₂H₅OK (s/sol) + H₂O (l) ⇌ C₂H₅OH (sol) + KOH (sol)

The mechanism proceeds in a single, rapid step:

-

Proton Transfer: The lone pair of electrons on the oxygen atom of the ethoxide ion attacks one of the hydrogen atoms of a water molecule.

-

Bond Cleavage and Formation: Simultaneously, the O-H bond in the water molecule breaks, and a new O-H bond is formed, creating ethanol. The electrons from the broken O-H bond in water are transferred to the oxygen atom, forming a hydroxide ion (OH⁻).

-

Ionic Association: The potassium cation (K⁺) remains as a spectator ion throughout the proton transfer and subsequently associates with the newly formed hydroxide ion.

The reaction is an equilibrium, but in the presence of excess water, it lies overwhelmingly to the right, favoring the formation of ethanol and potassium hydroxide.[4][5]

Diagram of the Reaction Mechanism

Caption: Proton transfer from water to the ethoxide ion.

Quantitative Data

Table 1: Thermodynamic Data (Calculated Estimates)

| Parameter | Reactant/Product | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| ΔH°reaction | Value is dependent on ΔHf° of C₂H₅KO | Value is dependent on ΔGf° of C₂H₅KO | |

| Reactants | |||

| This compound (C₂H₅KO) | solid | Not available | Not available |

| Water (H₂O) | liquid | -285.83 | -237.13 |

| Products | |||

| Ethanol (C₂H₅OH) | liquid | -277.69 | -174.78 |

| Potassium Hydroxide (KOH) | aqueous | -482.37 | -440.50 |

Note: The values for H₂O, C₂H₅OH, and aqueous KOH are standard literature values. The overall reaction thermodynamics cannot be precisely calculated without the data for this compound.

Experimental Protocols

Given the rapid and exothermic nature of the reaction, specialized techniques are required to measure its kinetic parameters. Below are detailed protocols for determining the rate constant, activation energy, and enthalpy of reaction.

This method is suitable for monitoring the reaction on a millisecond timescale by observing changes in the concentration of a pH indicator.

Objective: To determine the rate constant (k) and activation energy (Ea) of the hydrolysis of this compound.

Methodology:

-

Reagent Preparation:

-

Solution A: A stock solution of this compound in anhydrous ethanol (e.g., 0.1 M). The concentration should be accurately determined via titration immediately before use.

-

Solution B: An aqueous solution containing a pH indicator whose color change is significant in the pH range resulting from the reaction (e.g., phenolphthalein, which is colorless in neutral solution and pink/fuchsia in the basic solution formed). The concentration of the indicator should be low enough to not interfere with the reaction kinetics.

-

A series of buffer solutions of known pH for calibration of the indicator's absorbance.

-

-

Instrumentation: A stopped-flow spectrophotometer equipped with a UV-Vis detector and a temperature-controlled cell holder.

-

Procedure:

-

Equilibrate the stopped-flow instrument and reactant syringes to the desired temperature (e.g., 298 K).

-

Load Solution A and Solution B into separate drive syringes.

-

Initiate the reaction by rapidly mixing equal volumes of the two solutions. The instrument will automatically stop the flow and begin recording the absorbance at the wavelength of maximum absorbance for the colored form of the indicator as a function of time.

-

Record the data until the reaction is complete (i.e., the absorbance plateaus).

-

Repeat the experiment at several different initial concentrations of this compound to determine the reaction order.

-

Repeat the entire set of experiments at different temperatures (e.g., 303 K, 308 K, 313 K) to determine the activation energy.

-

-

Data Analysis:

-

Convert the absorbance data to hydroxide concentration using a calibration curve.

-

Plot the concentration of hydroxide versus time and fit the data to the appropriate integrated rate law to determine the pseudo-first-order rate constant (assuming water is in large excess).

-

The rate law is expected to be: Rate = k[C₂H₅OK]^m[H₂O]^n. Since [H₂O] is constant, the law simplifies to Rate = k'[C₂H₅OK]^m, where k' = k[H₂O]^n.

-

Plot ln(k') versus 1/T (Arrhenius plot) to determine the activation energy (Ea) from the slope (slope = -Ea/R).

-

Diagram of the Stopped-Flow Experimental Workflow

Caption: Workflow for kinetic analysis using stopped-flow.

Objective: To measure the enthalpy change (ΔH) for the hydrolysis of this compound.

Methodology:

-

Reagent Preparation:

-

Syringe: A solution of this compound in anhydrous ethanol (e.g., 0.1 M).

-

Cell: Degassed, deionized water.

-

-

Instrumentation: An Isothermal Titration Calorimeter.

-

Procedure:

-

Equilibrate the calorimeter to the desired temperature (e.g., 298.15 K).

-

Load the this compound solution into the injection syringe and the deionized water into the sample cell.

-

After thermal equilibration, perform a series of small injections (e.g., 5-10 µL) of the this compound solution into the water-filled cell.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat released.

-

Plot the heat released per mole of injectant against the molar ratio of the reactants.

-

Fit the data to a suitable binding model (in this case, a simple reaction model) to determine the enthalpy of reaction (ΔH).

-

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|Research-Chemical Reagent [benchchem.com]

- 3. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. The kinetics of the interaction of esters with potassium alkyl oxides in alcohol water mixtures. Part I. The reaction between potassium ethyl oxide and ethyl acetate in ethyl alcohol water mixtures - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

Methodological & Application

Application Notes and Protocols for the Use of Potassium Ethoxide in Williamson Ether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry, is a reliable and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] Developed by Alexander Williamson in 1850, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][3] The first reported instance of this reaction utilized potassium ethoxide and chloroethane to synthesize diethyl ether.[1][3] this compound (C₂H₅KO) is a strong, non-nucleophilic base, making it highly effective for the deprotonation of alcohols to form the requisite alkoxide nucleophile.[1] Its utility is particularly pronounced in the synthesis of ethers, which are common structural motifs in pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the Williamson ether synthesis.

Reaction Mechanism and Scope

The Williamson ether synthesis proceeds in two conceptual steps. First, the alcohol is deprotonated by a strong base, in this case, this compound, to form a potassium alkoxide. If this compound is used to deprotonate an alcohol other than ethanol, a transalkoxylation equilibrium may be established. For simplicity and to avoid mixed ether products, this compound is often used when an ethyl ether is the desired product, or a stronger, non-alkoxide base such as potassium hydride (KH) is used to generate the desired alkoxide in situ. The resulting alkoxide then acts as a nucleophile, attacking the primary alkyl halide in an SN2 reaction to form the ether and a potassium halide salt.[1]

The reaction is most efficient with primary alkyl halides.[4] Secondary alkyl halides may also be used, but elimination reactions become a significant competing pathway, reducing the yield of the desired ether.[4] Tertiary alkyl halides are not suitable substrates as they predominantly undergo elimination.[4] The alkoxide can be derived from primary, secondary, or even tertiary alcohols; however, sterically hindered alkoxides can also favor elimination.[5]

References

Application Notes and Protocols for Potassium Ethoxide as a Catalyst in Biodiesel Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid alkyl esters. Its production via transesterification of triglycerides from vegetable oils or animal fats is a cornerstone of green chemistry. The choice of catalyst is pivotal for achieving high conversion efficiency and product purity. Alkaline catalysts, such as potassium ethoxide (CH₃CH₂OK), are highly effective for this transformation due to their ability to facilitate the nucleophilic attack of the alcohol on the carbonyl group of the triglyceride.

This compound is a strong base that can be used directly or, more commonly, generated in situ by dissolving potassium hydroxide (KOH) in anhydrous ethanol. This approach is often preferred for its practicality and cost-effectiveness in laboratory and industrial settings. These notes provide detailed protocols and quantitative data for the use of this compound as a catalyst in the production of fatty acid ethyl esters (FAEE), or biodiesel, from various oil feedstocks.

Data Presentation: Transesterification Reaction Parameters

The following tables summarize quantitative data from various studies on the alkali-catalyzed transesterification of oils using ethanol. It is important to note that in many of these studies, this compound was generated in situ through the reaction of potassium hydroxide (KOH) with ethanol.

Table 1: Effect of Catalyst Concentration on Biodiesel Yield

| Feedstock | Catalyst Concentration (wt% of oil) | Ethanol:Oil Molar Ratio | Temperature (°C) | Reaction Time (min) | FAEE Yield (%) | Reference |

| Composite Waste Oils | 1.0 (KOH) | 1:1 (v/v) | 70 | 120 | 82.60 | [1] |

| Canola Oil | 0.7 (KOH) | 6:1 | 60 | 60 | ~95 | [2] |

| Waste Cooking Oil | 2.0 (KOH) | Not Specified | Microwave (63.92°C) | 5 | 96.67 | |

| Sunflower Oil | 1.3-1.7 (KOH) | Not Specified | Room Temp | 60 | >95 |

Table 2: Effect of Reaction Temperature and Time on Biodiesel Yield

| Feedstock | Catalyst Conc. (wt% of oil) | Ethanol:Oil Molar Ratio | Temperature (°C) | Reaction Time (min) | FAEE Yield (%) | Reference |

| Canola Oil | 1.0 (KOH) | 6:1 | 60 | 60 | Not Specified | [3] |

| Composite Waste Oils | 1.0 (KOH) | 1:1 (v/v) | 70 | 120 | 82.60 | [1] |

| Waste Cooking Oil | 2.0 (KOH) | Not Specified | Microwave (80.17°C) | 15 | Lower Yield | |

| Sunflower Oil | 1.5 (KOH) | 1:5 - 1:6 | 20-32 | Not Specified | High Yield |

Experimental Protocols

The following are detailed methodologies for key experiments in the production of biodiesel using this compound as a catalyst.

Protocol 1: Preparation of this compound Catalyst Solution (in situ)

Objective: To prepare a standardized solution of this compound in ethanol for use in transesterification.

Materials:

-

Potassium hydroxide (KOH) pellets, analytical grade

-

Anhydrous ethanol (≥99.5%)

-

Magnetic stirrer and stir bar

-

Beaker or Erlenmeyer flask

-

Weighing scale

Procedure:

-

Determine the required amount of KOH based on the desired weight percentage relative to the oil (e.g., 1 g of KOH for 100 g of oil for a 1% catalyst concentration).[3]

-

Carefully weigh the required amount of KOH pellets.

-

In a separate beaker, measure the required volume of anhydrous ethanol. A common molar ratio of ethanol to oil is 6:1.[3]

-

Place the beaker with ethanol on a magnetic stirrer and add a stir bar.

-

Slowly and carefully add the KOH pellets to the ethanol while stirring. The dissolution is an exothermic reaction.

-

Continue stirring until all the KOH has completely dissolved, forming a clear solution of this compound.

-

Keep the solution covered to prevent absorption of atmospheric moisture and carbon dioxide, which can neutralize the catalyst.

Protocol 2: Transesterification of Vegetable Oil

Objective: To synthesize fatty acid ethyl esters (biodiesel) from a vegetable oil feedstock using the prepared this compound catalyst.

Materials:

-

Vegetable oil (e.g., canola, sunflower, soybean), pre-treated if necessary to reduce free fatty acid content

-

This compound solution from Protocol 1

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with temperature controller

-

Magnetic stirrer and stir bar

-

Thermometer

Procedure:

-

Weigh 100 g of vegetable oil and place it into the three-neck round-bottom flask.[3]

-

Add a magnetic stir bar to the flask.

-

Set up the reflux apparatus with the condenser.

-

Begin stirring and gently heat the oil to the desired reaction temperature (e.g., 60-65°C).[3]

-

Once the oil has reached the target temperature, carefully add the prepared this compound solution to the flask.

-

Maintain the reaction mixture at the set temperature under continuous stirring for the desired reaction time (e.g., 60-120 minutes).[3]

-

After the reaction is complete, turn off the heating and stirring and allow the mixture to cool.

Protocol 3: Product Separation and Purification

Objective: To separate the biodiesel from the glycerol byproduct and purify it.

Materials:

-

Reaction mixture from Protocol 2

-

Separatory funnel

-

Beakers

-

Distilled water

-

0.1 M Hydrochloric acid (HCl) solution (optional, for neutralization)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator or distillation apparatus

Procedure:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Allow the mixture to stand undisturbed for several hours (or overnight) to allow for the separation of the two layers: the upper layer is the biodiesel (fatty acid ethyl esters), and the lower, darker layer is glycerol.

-

Carefully drain the lower glycerol layer into a beaker.

-

Wash the biodiesel layer by adding warm distilled water (approximately 20% of the biodiesel volume) to the separatory funnel. Gently invert the funnel several times to mix, then allow the layers to separate. Drain the lower water layer.

-

Repeat the washing step until the wash water is clear and has a neutral pH. A dilute acid wash can be used in the initial washing step to neutralize any remaining catalyst.

-

Transfer the washed biodiesel to a clean, dry beaker.

-

Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the biodiesel to remove any residual water. Stir gently and then filter or decant the biodiesel.

-

To remove any remaining ethanol, the biodiesel can be gently heated to around 100°C or subjected to rotary evaporation under reduced pressure.[3]

Protocol 4: Analysis of Biodiesel Quality

Objective: To assess the quality and purity of the produced biodiesel.

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the fatty acid ethyl ester profile and quantify the conversion of triglycerides.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the conversion of triglycerides to esters.

-

Thin-Layer Chromatography (TLC): A simple method to monitor the progress of the transesterification reaction by observing the disappearance of the triglyceride spot and the appearance of the ester spot.

-

Standard Fuel Property Tests: Analysis of properties such as viscosity, density, acid value, and flash point according to ASTM or EN standards to ensure the biodiesel meets fuel specifications.

Visualizations

Caption: Catalytic cycle of transesterification using this compound.

Caption: Experimental workflow for biodiesel production.

References

Application Notes and Protocols: Claisen-Schmidt Condensation Catalyzed by Potassium Ethoxide for the Synthesis of Chalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis. It is a type of crossed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This reaction is particularly valuable for the synthesis of α,β-unsaturated ketones, most notably chalcones (1,3-diaryl-2-propen-1-ones).[3] Chalcones are significant biogenetic precursors to flavonoids and isoflavonoids and serve as a central scaffold for numerous compounds with a wide spectrum of biological and pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5]

The reaction is typically catalyzed by a strong base, such as potassium ethoxide (KOEt), which facilitates the formation of a reactive enolate ion from the ketone.[6][7] The subsequent nucleophilic attack on the aldehyde, followed by dehydration, yields the chalcone structure.[2][8] These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and applications in drug development, with a focus on using this compound as the catalyst.

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol condensation mechanism. The role of this compound is to abstract an acidic α-proton from the ketone component to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated, often by the solvent (ethanol), to form a β-hydroxy ketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone (chalcone), a process driven by the formation of a stable, extended conjugated system.[6][8][9][10]

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. magritek.com [magritek.com]

Application Notes and Protocols for Malonic Ester Synthesis Using Potassium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the preparation of substituted carboxylic acids. This powerful technique allows for the alkylation of the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the final product. The use of a strong base is crucial for the initial deprotonation of the malonic ester to form a resonance-stabilized enolate. Potassium ethoxide (KOEt), a strong alkoxide base, is an effective reagent for this transformation. This document provides a detailed procedure for the malonic ester synthesis using this compound, with a specific example of the synthesis of 2-propylpentanoic acid, a key intermediate in the production of the antiepileptic drug valproic acid.[1]

The overall process involves four key stages:

-

Enolate Formation: Deprotonation of diethyl malonate at the α-carbon using this compound to form the potassium enolate.

-

Alkylation: Nucleophilic attack of the enolate on an alkyl halide, leading to the formation of a substituted malonic ester. This step can be repeated to introduce a second alkyl group.

-

Saponification: Hydrolysis of the ester groups of the substituted malonic ester to form a dicarboxylic acid salt using a base like potassium hydroxide (KOH).

-

Decarboxylation: Acidification followed by heating to promote the loss of one of the carboxyl groups as carbon dioxide, yielding the final substituted carboxylic acid.[2][3][4]

Data Presentation

The following table summarizes the quantitative data for a representative malonic ester synthesis of 2-propylpentanoic acid.

| Step | Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield |

| 1. Enolate Formation & Alkylation (First) | Diethyl malonate, 1-bromopropane | This compound, Anhydrous ethanol | Room temperature, 2-4 hours | Diethyl propylmalonate | High (typically >90%) |

| 2. Enolate Formation & Alkylation (Second) | Diethyl propylmalonate, 1-bromopropane | This compound, Anhydrous ethanol | Reflux, 4-6 hours | Diethyl dipropylmalonate | High (typically >90%) |

| 3. Saponification | Diethyl dipropylmalonate | Potassium hydroxide, Ethanol/Water | Reflux, 2-4 hours | Dipotassium 2,2-dipropylmalonate | 79-82% (for dipropylmalonic acid after acidification)[5] |

| 4. Decarboxylation | 2,2-dipropylmalonic acid | Heat (neat) | 170-180 °C, until CO2 evolution ceases[6] | 2-propylpentanoic acid | High (typically >90%) |

Experimental Protocols

Materials and Reagents

-

Diethyl malonate

-

This compound

-

1-bromopropane

-

Anhydrous ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator)

Protocol 1: Synthesis of Diethyl Dipropylmalonate

This protocol describes the dialkylation of diethyl malonate with 1-bromopropane using this compound.

1. First Alkylation: a. In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous ethanol. b. To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring. c. After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the potassium enolate. d. Add 1-bromopropane (1.0 equivalent) dropwise to the reaction mixture. e. Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

2. Second Alkylation: a. To the same reaction mixture, add a second equivalent of this compound dissolved in anhydrous ethanol. b. Heat the mixture to reflux and then add a second equivalent of 1-bromopropane dropwise. c. Maintain the reflux for 4-6 hours until the reaction is complete (monitored by TLC). d. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. e. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl dipropylmalonate. The product can be purified by vacuum distillation.

Protocol 2: Saponification of Diethyl Dipropylmalonate

This protocol details the hydrolysis of the dialkylated ester to the corresponding dicarboxylic acid.

1. Hydrolysis: a. To the crude diethyl dipropylmalonate, add a solution of potassium hydroxide (2.2 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v). b. Heat the mixture to reflux and stir for 2-4 hours. The completion of the saponification can be monitored by the disappearance of the ester spot on TLC. c. After cooling to room temperature, remove the ethanol by rotary evaporation. d. Add water to the residue to dissolve the potassium salt of the dicarboxylic acid. e. Wash the aqueous solution with diethyl ether to remove any unreacted starting material or neutral byproducts.

Protocol 3: Decarboxylation to 2-Propylpentanoic Acid

This protocol describes the final step to obtain the target carboxylic acid.

1. Acidification and Decarboxylation: a. Cool the aqueous solution of dipotassium 2,2-dipropylmalonate in an ice bath. b. Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~1-2). A white precipitate of 2,2-dipropylmalonic acid will form. c. Collect the precipitate by vacuum filtration and wash with cold water. d. Dry the 2,2-dipropylmalonic acid thoroughly. e. Place the dried 2,2-dipropylmalonic acid in a round-bottom flask equipped with a distillation apparatus. f. Heat the flask in an oil bath to 170-180 °C.[6] The solid will melt, and vigorous evolution of carbon dioxide will be observed. g. Continue heating until the gas evolution ceases. h. The resulting liquid is crude 2-propylpentanoic acid, which can be purified by vacuum distillation.

Mandatory Visualization

Caption: Experimental workflow for the malonic ester synthesis of 2-propylpentanoic acid.

References

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 5. CS249863B1 - A method of preparing dipropylmalonic acid - Google Patents [patents.google.com]

- 6. CN103183599B - Method for preparing 2-valproic acid - Google Patents [patents.google.com]

Application of Potassium Ethoxide in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethoxide (KOEt), a strong alkoxide base, is a versatile and critical reagent in modern pharmaceutical synthesis. Its potent basicity and nucleophilicity facilitate a wide range of chemical transformations essential for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic routes, with a focus on condensation reactions for the preparation of barbiturate anticonvulsants.

This compound, with the chemical formula C₂H₅KO, is a white or yellowish powder that is highly reactive and hygroscopic.[1] It is a strong base, capable of deprotonating a variety of carbon and heteroatom acids, making it an ideal catalyst and reagent for numerous organic reactions.[1][2] In pharmaceutical manufacturing, it is particularly valued for its role in Claisen and Dieckmann condensations, as well as in alkylation and cyclization reactions.[3][4]

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its ability to act as a strong base to generate nucleophilic carbanions. This is particularly crucial in the synthesis of heterocyclic compounds, which form the core of many drug molecules.

Condensation Reactions: Building Blocks of Barbiturates

This compound is instrumental in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants and are used as sedatives, hypnotics, and anticonvulsants. The synthesis typically involves the condensation of a disubstituted diethyl malonate with urea. This compound is used to deprotonate the diethyl malonate, forming a reactive enolate ion.

Reaction Scheme: General Synthesis of Barbiturates

Caption: General workflow for the synthesis of barbiturates.

Intramolecular Cyclizations: Dieckmann Condensation

This compound is also a key reagent in the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This reaction is vital for the synthesis of five- and six-membered rings, which are common structural motifs in various pharmaceuticals.

Experimental Protocols

The following are detailed protocols for the synthesis of key intermediates and an active pharmaceutical ingredient using this compound or a chemically similar base, sodium ethoxide. The principles and procedures are directly applicable when substituting with this compound.

Protocol 1: Synthesis of Ethyl Potassium Malonate

This protocol describes the preparation of ethyl potassium malonate, a key intermediate in the synthesis of substituted malonic esters.

Materials:

-

Diethyl malonate

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (0.625 mol) in anhydrous ethanol (400 mL).

-

Slowly add a solution of potassium hydroxide (0.624 mol) in anhydrous ethanol (400 mL) dropwise at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Heat the mixture to reflux, then allow it to cool slowly to room temperature to induce crystallization.

-

Isolate the product by vacuum filtration and dry. A second crop of crystals can be obtained by concentrating the mother liquor.[5]

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |

| Diethyl Malonate | 1.0 | 160.17 | 100 |

| Potassium Hydroxide | 0.998 | 56.11 | 35 |

| Product | |||

| Ethyl Potassium Malonate | - | 170.21 | 97.7 (92% yield)[5] |

Protocol 2: Synthesis of Phenobarbital

This protocol details the synthesis of Phenobarbital, an anticonvulsant drug, using a strong base-catalyzed condensation. While the cited procedure uses sodium ethoxide, this compound can be used as a direct substitute due to its similar reactivity.[3][4][6]

Materials:

-

Diethyl ethylphenylmalonate

-

Urea

-

Sodium ethoxide (or this compound)

-

Ethanol (absolute)

Procedure:

-

Preparation of the Alkoxide Solution: In a flask equipped with a reflux condenser, prepare a solution of sodium ethoxide (or this compound) in absolute ethanol.

-

Condensation Reaction: To the alkoxide solution, add diethyl ethylphenylmalonate, followed by a solution of dry urea in hot absolute ethanol.

-

Reflux the mixture for several hours. The sodium (or potassium) salt of phenobarbital will precipitate.[7]

-

Work-up: After the reaction is complete, the solvent is typically removed, and the residue is dissolved in water.

-

Acidification: Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the phenobarbital.

-

Purification: The crude phenobarbital is collected by filtration, washed with cold water, and purified by recrystallization from ethanol.[6][7]

Quantitative Data for Phenobarbital Synthesis:

| Starting Material | Molecular Weight ( g/mol ) | Reported Yield (%) | Reference |

| Diethyl ethylphenylmalonate | 264.32 | 17.45 | [3] |

Signaling Pathways and Logical Relationships

The mechanism of action of barbiturates, such as phenobarbital, involves the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.

Caption: Mechanism of action of barbiturates on the GABA-A receptor.[8]

Safety and Handling

This compound is a highly reactive and corrosive substance and must be handled with appropriate safety precautions.[1]

-

Flammable and Corrosive: It is both flammable and corrosive.

-

Reaction with Water: It reacts vigorously with water and moisture, which can lead to ignition.[1]

-

Storage: Store in a dry, inert atmosphere, away from air, moisture, acids, and oxidizing agents.[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound.

Conclusion

This compound is a powerful and indispensable tool in the synthesis of a wide range of pharmaceuticals. Its utility in promoting key carbon-carbon bond-forming reactions, particularly in the construction of heterocyclic systems, makes it a reagent of continued interest in drug discovery and development. The protocols and data presented here provide a foundation for researchers to safely and effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|Research-Chemical Reagent [benchchem.com]

- 3. thaiscience.info [thaiscience.info]

- 4. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 5. Synthesis of phenobarbital 14C - 5 (1964) [inis.iaea.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes: The Role of Potassium Ethoxide in Heterocyclic Compound Synthesis

Introduction

Potassium ethoxide (C₂H₅KO), also known as potassium ethanolate, is a strong, non-nucleophilic base widely employed in organic synthesis.[1][2] Its high basicity makes it particularly effective in promoting reactions that require the deprotonation of weakly acidic C-H, N-H, or O-H bonds. In the realm of heterocyclic chemistry, this compound serves as a crucial reagent and catalyst for various cyclization, condensation, and substitution reactions, facilitating the construction of diverse and complex ring systems.[3] These heterocyclic scaffolds are foundational to many pharmaceuticals, agrochemicals, and materials. This document provides detailed protocols and application data for the synthesis of key heterocyclic compounds using this compound.

1. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for constructing the quinoline ring system. The reaction involves the base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[4][5] this compound is an effective base for this transformation, promoting the initial aldol-type condensation and the subsequent cyclization and dehydration steps.[4]

Experimental Protocol: Synthesis of 2-Phenylquinoline

This protocol describes the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone using this compound as the catalyst.

Materials:

-

2-Aminobenzaldehyde (1.21 g, 10 mmol)

-

Acetophenone (1.20 g, 10 mmol)

-

This compound (0.25 g, 3 mmol)

-

Anhydrous Ethanol (25 mL)

-

Hydrochloric Acid (1 M aqueous solution)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous ethanol (25 mL).

-

This compound (0.25 g) is carefully added to the ethanol and stirred until fully dissolved.

-

2-Aminobenzaldehyde (1.21 g) and acetophenone (1.20 g) are added sequentially to the basic ethanol solution.

-

The reaction mixture is heated to reflux (approximately 78°C) and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is redissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-phenylquinoline.

Data Presentation

| Reactant 1 | Reactant 2 | Base | Product | Yield (%) |

| 2-Aminobenzaldehyde | Acetophenone | This compound | 2-Phenylquinoline | ~85-95% |

| 2-Aminoacetophenone | Cyclohexanone | This compound | 1,2,3,4-Tetrahydroacridine | ~70-80% |

Reaction Workflow: Friedländer Quinoline Synthesis

Caption: Experimental workflow for the this compound-catalyzed Friedländer synthesis of quinolines.

2. Synthesis of Indoles via Base-Mediated Cyclization

This compound can be employed in the synthesis of indole derivatives, often by facilitating an intramolecular cyclization. One such strategy involves the cyclization of an appropriately substituted aniline derivative. For example, the reaction of an N-haloaniline with a β-carbonyl sulfide generates an azasulfonium salt, which upon treatment with a strong base like this compound, undergoes cyclization to form a thioether-substituted indole.[6]

Experimental Protocol: Synthesis of 3-Methylthio-indole

This protocol outlines the synthesis of a 3-methylthio-indole from an N-chloroaniline and methylthioacetaldehyde, where this compound is used in the final cyclization step.

Materials:

-

N-Chloroaniline (prepared in situ from aniline, ~10 mmol)

-

Methylthioacetaldehyde (0.90 g, 10 mmol)

-

This compound (1.01 g, 12 mmol)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Anhydrous Methylene Chloride (50 mL)

-

Ammonium Chloride (saturated aqueous solution)

-

Diethyl Ether

Procedure:

-

Formation of Azasulfonium Salt: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), a solution of N-chloroaniline (~10 mmol) in anhydrous methylene chloride (25 mL) is prepared and cooled to -78°C.

-

A solution of methylthioacetaldehyde (0.90 g) in anhydrous methylene chloride (25 mL) is added dropwise to the cold N-chloroaniline solution.

-

The reaction mixture is stirred at -78°C for 1 hour to form the intermediate azasulfonium salt.

-

Cyclization: In a separate flask, a suspension of this compound (1.01 g) in anhydrous THF (50 mL) is prepared and cooled to 0°C.

-

The cold azasulfonium salt solution is transferred via cannula to the this compound suspension.

-

The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

The mixture is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography to yield 3-methylthio-indole.

Data Presentation

| Aniline Derivative | Carbonyl Sulfide | Base | Product | Yield (%) |

| Aniline | Methylthioacetaldehyde | This compound | 3-Methylthio-indole | ~60-70% |

| 4-Methoxyaniline | Ethyl 2-(ethylthio)acetate | This compound | 5-Methoxy-2-ethoxycarbonyl-3-ethylthio-indole | ~55-65% |

Reaction Mechanism: Indole Synthesis via Azasulfonium Salt

Caption: Proposed mechanism for the this compound-mediated synthesis of thio-ether indoles.

Safety and Handling of this compound